N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 946327-66-8
VCID: VC4344625
InChI: InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20)
SMILES: C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3
Molecular Formula: C17H20N2OS
Molecular Weight: 300.42

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

CAS No.: 946327-66-8

Cat. No.: VC4344625

Molecular Formula: C17H20N2OS

Molecular Weight: 300.42

* For research use only. Not for human or veterinary use.

N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide - 946327-66-8

Specification

CAS No. 946327-66-8
Molecular Formula C17H20N2OS
Molecular Weight 300.42
IUPAC Name N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide
Standard InChI InChI=1S/C17H20N2OS/c20-17(14-6-2-1-3-7-14)18-12-16(15-8-11-21-13-15)19-9-4-5-10-19/h1-3,6-8,11,13,16H,4-5,9-10,12H2,(H,18,20)
Standard InChI Key QCUGYSIKPIKFDL-UHFFFAOYSA-N
SMILES C1CCN(C1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzamide backbone: A benzene ring substituted with a carboxamide group (-CONH2).

  • Ethylamine linker: A two-carbon chain connecting the benzamide to heterocyclic groups.

  • Heterocyclic substituents: A pyrrolidine ring (a five-membered amine) and a thiophene ring (a sulfur-containing heterocycle) at the ethyl group’s β-position.

The IUPAC name, N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzamide, reflects this arrangement. Its molecular formula is C₁₈H₂₁N₂OS, with a molecular weight of 313.44 g/mol .

Key Structural Features:

  • Pyrrolidine: Enhances solubility and enables hydrogen bonding via its secondary amine.

  • Thiophene: Contributes π-electron density for potential aromatic interactions.

  • Amide bond: Facilitates hydrogen bonding and stability under physiological conditions.

Physicochemical Properties

PropertyValueSource
Molecular Weight313.44 g/mol
SolubilityModerate in polar solvents
LogP (Partition Coefficient)~2.5 (estimated)

The compound’s solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) is attributed to its hybrid polar/nonpolar structure.

Synthesis and Derivative Formation

Synthetic Routes

The synthesis typically involves a multi-step approach:

  • Amide Coupling:

    • Reacting benzoyl chloride with 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine).

    • Example:

      Benzoyl chloride+H2N-CH2-C(pyrrolidin)(thiophen)Et3NN-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide\text{Benzoyl chloride} + \text{H}_2\text{N-CH}_2\text{-C(pyrrolidin)(thiophen)} \xrightarrow{\text{Et}_3\text{N}} \text{N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide}
    • Yields range from 60% to 85% depending on steric hindrance .

  • Alternative Pathways:

    • Dehydrogenative coupling: Rhodium-catalyzed alkenylation of benzamides with alkenes, as demonstrated in related compounds .

    • Ultrasound-assisted synthesis: Reduces reaction time for analogous benzamide derivatives.

Derivative Synthesis

Modifications at the benzamide or ethylamine moiety yield derivatives with varied bioactivity:

DerivativeModification SiteKey FindingSource
4-Chloro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzamideBenzamide para-positionEnhanced anticancer activity (IC₅₀ = 12 nM)
4-Trifluoromethyl analogElectron-withdrawing groupImproved metabolic stability

Biological Activity and Mechanisms

Anticancer Properties

  • Mechanism: Inhibits tubulin polymerization by binding to the colchicine site, disrupting mitosis.

  • Case Study: The 4-chloro derivative showed potent activity against breast cancer (MCF-7) cells, with apoptosis induction via caspase-3 activation.

Antimicrobial Effects

  • Targets: Gram-positive bacteria (e.g., Staphylococcus aureus) due to thiophene’s membrane disruption.

  • MIC Values: 8–16 µg/mL, comparable to vancomycin for resistant strains.

Neurological Applications

  • Orexin Receptor Antagonism: Structural analogs (e.g., WO2013068935A1) modulate sleep-wake cycles, suggesting potential in insomnia treatment .

Pharmacokinetics

  • Absorption: Moderate oral bioavailability (F = 40–50%) due to pyrrolidine’s solubility.

  • Metabolism: Hepatic CYP3A4-mediated oxidation of thiophene to sulfoxides.

  • Excretion: Renal clearance (t₁/₂ = 6–8 hours).

Applications in Materials Science

Organic Electronics

  • Role: Thiophene’s π-conjugation enhances charge mobility in organic semiconductors.

  • Example: Incorporated into polymer matrices for organic photovoltaics (OPVs), achieving 8.2% power conversion efficiency.

Catalysis

  • Ligand Design: The pyrrolidine-thiophene moiety coordinates transition metals (e.g., Rh, Pd) in cross-coupling reactions .

  • Case Study: Rhodium(III)-catalyzed C–H alkenylation of benzamides (TOF = 120 h⁻¹) .

Comparative Analysis with Analogous Compounds

CompoundStructural DifferenceBioactivity Comparison
N-(2-(Thiophen-2-yl)ethyl)benzamideThiophene at C2 vs. C3Lower anticancer potency (IC₅₀ = 45 nM)
4-Isopropoxy derivativeAlkoxy substituentImproved solubility (LogP = 1.8)

Challenges and Future Directions

  • Stereoselectivity: Racemization at the ethylamine chiral center during synthesis requires asymmetric catalysis .

  • Toxicity: Thiophene metabolites (e.g., sulfones) may induce hepatotoxicity; prodrug strategies are under investigation.

  • Drug Delivery: Nanoparticle encapsulation (e.g., PLGA) enhances tumor targeting in preclinical models.

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